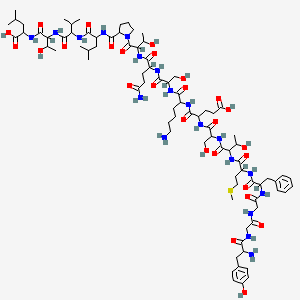

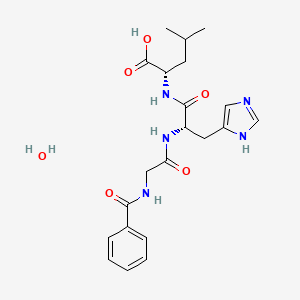

N-Benzoyl-Gly-His-Leu hydrate

Vue d'ensemble

Description

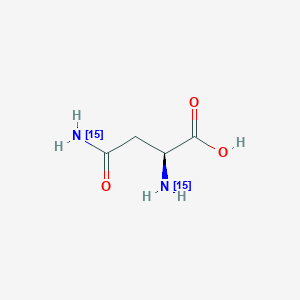

N-Hippuryl-His-Leu (hydrate) est également connu sous ses synonymes : N-Hippuryl-His-Leu (hydrate) est également connu sous ses synonymes : N-Benzoyl-Gly-His-Leu . Sa formule empirique est C21H27N5O5 · xH2O , avec une masse molaire de 429,47 g/mol (base anhydre). Le composé est un substrat synthétique pour l'enzyme de conversion de l'angiotensine (ECA) .

Applications De Recherche Scientifique

N-Hippuryl-His-Leu hydrate finds applications in:

- Biochemistry : As a substrate for ACE activity assays.

- Medicine : Studying ACE inhibitors and their effects on blood pressure regulation.

- Pharmacology : Investigating ACE-related pathways.

Mécanisme D'action

Target of Action

The primary target of N-Benzoyl-Gly-His-Leu hydrate is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound: interacts with ACE as a substrate

Biochemical Pathways

The interaction of This compound with ACE affects the renin-angiotensin system This system is a critical biochemical pathway for maintaining blood pressure and fluid balance

Result of Action

The molecular and cellular effects of This compound’s Given its interaction with ACE, it may have potential effects on blood pressure and fluid balance . .

Analyse Biochimique

Biochemical Properties

N-Benzoyl-Gly-His-Leu hydrate interacts with the angiotensin-converting enzyme (ACE), serving as a substrate . The nature of this interaction involves the compound binding to the active site of the ACE, which is a key enzyme in the renin-angiotensin system that plays a crucial role in regulating blood pressure .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with ACE. By serving as a substrate for ACE, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with ACE. It binds to the active site of the enzyme, potentially influencing the enzyme’s activity . This can lead to changes in gene expression and cellular signaling pathways .

Metabolic Pathways

This compound is involved in the renin-angiotensin system through its interaction with ACE

Méthodes De Préparation

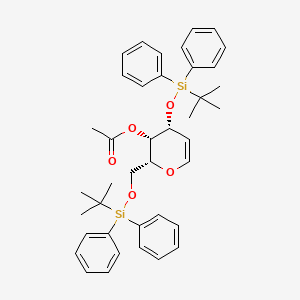

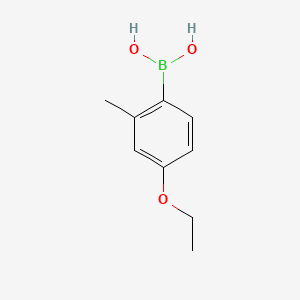

a. Voies de synthèse : La synthèse de N-Hippuryl-His-Leu implique le couplage séquentiel des acides aminés. La voie de synthèse spécifique peut varier, mais elle suit généralement les principes de la synthèse peptidique.

b. Conditions de réaction : Les conditions de réaction pour la formation de la liaison peptidique comprennent des réactifs de couplage (par exemple, les carbodiimides), des groupes protecteurs et des solvants (souvent le diméthylformamide ou le dichlorométhane). La synthèse peptidique en phase solide (SPPS) est généralement employée.

c. Production industrielle : Bien que N-Hippuryl-His-Leu ne soit pas produit industriellement à grande échelle, il constitue un outil de recherche précieux.

Analyse Des Réactions Chimiques

a. Réactions : N-Hippuryl-His-Leu peut subir diverses réactions, notamment l'hydrolyse, l'amidation et le clivage de la liaison peptidique.

b. Réactifs et conditions courants :- Hydrolyse : Hydrolyse acide ou enzymatique.

- Amidation : Traitement avec de l'ammoniac ou des dérivés d'amine.

- Clivage de la liaison peptidique : Conditions acides ou basiques.

c. Principaux produits : Les principaux produits sont les acides aminés constitutifs : acide N-hippurique , L-histidine et L-leucine .

4. Applications de la recherche scientifique

N-Hippuryl-His-Leu hydrate trouve des applications dans:

- Biochimie : En tant que substrat pour les tests d'activité de l'ECA.

- Médecine : Étude des inhibiteurs de l'ECA et de leurs effets sur la régulation de la pression artérielle.

- Pharmacologie : Investigation des voies liées à l'ECA.

5. Mécanisme d'action

N-Hippuryl-His-Leu sert de substrat artificiel pour l'ECA. L'ECA catalyse la conversion de l'angiotensine I en angiotensine II, qui régule la pression artérielle et l'équilibre hydrique. En inhibant l'ECA, des composés comme N-Hippuryl-His-Leu peuvent moduler ces processus physiologiques.

Comparaison Avec Des Composés Similaires

Bien que N-Hippuryl-His-Leu soit unique en raison de sa séquence spécifique, des composés similaires comprennent d'autres substrats de l'ECA et des analogues peptidiques.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJMNXIJBZMPK-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584985 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-83-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azoniaspiro[4.4]nonane tetrafluoroborate](/img/structure/B1591191.png)